2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
The compound 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a 1,2,4-triazole derivative characterized by:
- Core structure: A 1,2,4-triazole ring substituted at position 4 with an allyl group and at position 5 with a 4-(tert-butyl)phenyl group.
- Functional groups: A thioether linkage (-S-) connecting the triazole ring to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group.
- The p-tolyl group contributes to aromatic interactions in biological systems .
Properties
CAS No. |
539812-49-2 |
|---|---|
Molecular Formula |
C24H28N4OS |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H28N4OS/c1-6-15-28-22(18-9-11-19(12-10-18)24(3,4)5)26-27-23(28)30-16-21(29)25-20-13-7-17(2)8-14-20/h6-14H,1,15-16H2,2-5H3,(H,25,29) |
InChI Key |
TYBZVGOCVPUDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the acetamide group may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, a study evaluated various triazole compounds for their effectiveness against bacterial strains and fungi. The results showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed as a new antimicrobial agent .
Anticancer Properties
The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7), indicating a pathway for further exploration into its anticancer capabilities .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. These studies suggest that modifications to the triazole framework could yield potent inhibitors that may help in treating neurodegenerative conditions .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities through in vitro assays. The synthesized compounds were subjected to antimicrobial and anticancer screening, revealing that certain derivatives exhibited significant activity against targeted pathogens and cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of this compound with biological targets. Such studies provide insights into how modifications in the molecular structure can enhance binding affinity and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Orco Receptor Modulation
Enzymatic Inhibition
- SR26465 : Inhibits metalloproteinases via hydroxamate and dimethoxypyrimidinyl groups (IC₅₀ = 0.2 µM) .
- Target Compound : Lacks hydroxamate moieties but may inhibit enzymes through thioether and triazole interactions.
Key Research Findings
Substituent Impact : The tert-butyl group in the target compound enhances lipophilicity (logP ≈ 4.5 predicted) compared to pyridinyl (logP ≈ 2.1 for 6a) or thiophene (logP ≈ 3.8) analogs, favoring blood-brain barrier penetration .
Biological Specificity : N-(p-tolyl) substitution in the acetamide moiety may reduce off-target effects compared to unsubstituted analogs like 6a .
Biological Activity
The compound 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS No. 539812-49-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.57 g/mol. The structure features a triazole ring, which is often associated with a variety of biological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial and fungal strains. A study highlighted that mercapto-substituted triazoles demonstrated comparable antibacterial and antifungal activities against tested organisms, suggesting that similar derivatives could exhibit potent effects against pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. A related study evaluated several triazole compounds for their cytotoxic effects on cancer cell lines. One compound demonstrated an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells, indicating promising anticancer activity . While specific data on the compound is limited, its structural similarity to known active compounds suggests potential efficacy.
The biological activity of triazole-based compounds is often attributed to their ability to inhibit key enzymes or interfere with cellular processes. For example, certain triazoles have been shown to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis crucial for fungal cell membrane integrity . This mechanism may also extend to other biological targets relevant to human health.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives is critical for optimizing their biological activity. Modifications to the substituents on the triazole ring can significantly influence potency and selectivity. For instance, the introduction of bulky groups like tert-butyl has been shown to enhance lipophilicity and potentially improve cellular uptake .
Case Studies
- Antituberculosis Activity : In a study screening various compounds against Mycobacterium tuberculosis, certain triazole derivatives exhibited promising inhibitory effects, suggesting that modifications similar to those found in the target compound could yield effective antituberculosis agents .
- Cytotoxicity Against Cancer Cells : A series of studies have highlighted the potential of triazole derivatives in targeting different cancer types, with observed cytotoxicity linked to structural features such as the presence of electron-donating groups that enhance interaction with cancer cell receptors .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((4-Allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide?
- The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazinecarbothioamides in basic media . (ii) Alkylation of the triazole-3-thiol intermediate with allyl halides to introduce the allyl group at the N4 position . (iii) Thioetherification by reacting the thiol group with chloroacetamide derivatives (e.g., N-(p-tolyl)chloroacetamide) under reflux in ethanol with aqueous KOH as a base .
- Purification typically involves recrystallization from ethanol or chromatography to isolate the final product.
Q. How can spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the allyl group’s protons resonate at δ 4.8–5.8 ppm, while the tert-butyl phenyl group shows characteristic singlet peaks for the C(CH3)3 moiety .
- IR Spectroscopy : Confirm the presence of thioether (C-S stretch at ~600–700 cm⁻¹), acetamide (N-H bend at ~1550 cm⁻¹; C=O stretch at ~1650 cm⁻¹), and triazole ring vibrations .
- LC-MS : Validate molecular weight (e.g., [M+H]+ peak) and assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to ethanol .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioetherification .
- Temperature Control : Lower reaction temperatures (~50°C) during sensitive steps (e.g., triazole cyclization) to minimize decomposition .
- Byproduct Mitigation : Monitor intermediates via TLC and employ column chromatography for challenging separations (e.g., resolving regioisomers) .
Q. What computational tools are suitable for predicting the biological activity of this compound?
- PASS Program : Predict pharmacological effects (e.g., antimicrobial, anticancer) based on structural descriptors .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, enzymes) using software like AutoDock Vina to prioritize in vitro testing .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
Q. How do substituents (allyl, tert-butylphenyl, p-tolyl) influence physicochemical properties?
- Lipophilicity : The tert-butylphenyl group increases logP, enhancing membrane permeability but potentially reducing solubility .
- Steric Effects : The bulky tert-butyl group may restrict rotational freedom, affecting binding to biological targets .
- Electronic Effects : The electron-donating p-tolyl group stabilizes the acetamide moiety, altering hydrogen-bonding capacity .
Q. What strategies resolve discrepancies between theoretical predictions and experimental bioactivity data?
- Dose-Response Studies : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses masking target-specific activity) .
- Metabolic Stability Assays : Evaluate hepatic microsome degradation to explain reduced in vivo efficacy .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking poses .
Methodological Considerations
Q. How should researchers handle safety and stability concerns during synthesis?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., thiols) .
- Storage : Keep the compound desiccated at 2–8°C to prevent hydrolysis of the acetamide group .
Q. What analytical methods quantify trace impurities in the final product?
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to verify purity ≥95% .
Data Contradictions and Validation
Q. How to address conflicting spectral data (e.g., unexpected NMR peaks)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
